A2F N-Glycan can be derived from natural sources, primarily through the enzymatic release from glycoproteins. One common source is porcine thyroglobulin, from which it can be purified using hydrazinolysis followed by high-performance liquid chromatography.
A2F N-Glycan belongs to the class of N-glycans, which are further classified based on their structure and composition. It is specifically categorized as a complex type of N-glycan due to its unique sialylation and fucosylation patterns.
The synthesis of A2F N-Glycan involves several steps:
In industrial settings, high-throughput methods such as capillary electrophoresis platforms are utilized for rapid sample preparation and analysis.
The purification process often employs a combination of chromatographic techniques to ensure high purity and yield of A2F N-Glycan. For example, hydrophilic interaction chromatography (HILIC) is commonly used for separating labeled glycans based on their polarity.
The molecular formula of A2F N-Glycan is . Its structure features multiple monosaccharide units linked together, including fucose and sialic acid residues that contribute to its biological functions.
The structural representation can be complex due to the presence of various linkage types and branching patterns. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to elucidate its detailed structure.
A2F N-Glycan can participate in several chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
The mechanism by which A2F N-Glycan exerts its effects involves interactions with specific molecular targets within cells. It plays a crucial role in modulating protein folding and stability, influencing cell signaling pathways, and regulating immune responses. The presence of specific sialic acid linkages on A2F N-Glycan enhances its ability to interact with lectins and other proteins involved in cellular communication.
A2F N-Glycan is typically a white to off-white powder when isolated in pure form. Its solubility varies depending on the solvent used, but it generally dissolves well in polar solvents due to its hydrophilic nature.
A2F N-Glycan has several scientific applications:
A2F N-glycan (FA2G2S2, G2FS2) represents a highly defined complex-type glycan structure characterized by a core fucosylated biantennary architecture capped with two terminal sialic acid residues. Its canonical composition is Neu5Ac₂Hex₅HexNAc₄Fuc₁, corresponding to a molecular weight of 2370 Da and an m/z ratio of 2367.718 in mass spectrometry analyses [3]. The structure features:
This configuration enables precise molecular recognition, as evidenced by its prevalence in human thyroglobulin, gamma globulins, and immunoglobulin G (IgG) [3] [5]. The spatial arrangement creates high-affinity binding sites for lectins and receptors, with the bisecting GlcNAc imposing conformational constraints that restrict glycan branch flexibility and influence protein interactions [6].
Table 1: Structural Features of A2F N-Glycan
Characteristic | Chemical Motif | Linkage Position |
---|---|---|
Core Fucose | Fucα | α1-6 to Asn-linked GlcNAc |
Bisecting GlcNAc | β-GlcNAc | β1-4 to core mannose |
Sialylation | Neu5Ac (typically) | α2-3/6 to terminal Gal |
Antennae Configuration | Biantennary (Galβ1-4GlcNAc) | Symmetrical branches |
A2F biosynthesis initiates in the endoplasmic reticulum (ER) with the en bloc transfer of the lipid-linked oligosaccharide precursor Glc₃Man₉GlcNAc₂ to nascent polypeptides at Asn-X-Ser/Thr sequons. This high-mannose precursor undergoes stepwise trimming:
Notably, the bisecting GlcNAc addition by GnT-III (MGAT3) occurs before GnT-II and FUT8, as this modification sterically hinders subsequent enzymatic actions. This ordered pathway ensures structural fidelity, with kinetic competition between enzymes determining the final glycoform distribution [6] [9].
The A2F structure is governed by two critical enzymatic modifications with profound functional consequences:
Core Fucosylation (FUT8)
Bisecting GlcNAc (GnT-III/MGAT3)
Table 2: Enzymes Governing A2F Critical Modifications
Enzyme | Gene | Transfer Action | Structural Impact | Functional Consequence |
---|---|---|---|---|
Fucosyltransferase 8 | FUT8 | Core α1-6 fucose | Hydrophobic core alteration | Reduced ADCC, enhanced serum half-life |
N-acetylglucosaminyltransferase III | MGAT3 | Bisecting β1-4 GlcNAc | Branch constraint | Suppressed metastasis, increased phagocytosis |
β-galactoside α-2,6-sialyltransferase | ST6GAL1 | Terminal α2-6 sialylation | Negative charge addition | Anti-inflammatory signaling |
A2F glycoform heterogeneity arises from species-specific and cell-type-dependent variations in glycosylation machinery:
Truncated sialylation due to missing α2-6 sialyltransferase [1] [5]
Human Cell Lines (HEK293, HT-1080):
Enhanced biological activity for therapeutic glycoproteins [5]
Yeast Systems (Pichia pastoris):
Mass spectrometric analyses of erythropoietin expressed in CHO cells revealed >90 distinct glycoforms, with A2F constituting only 15-20% of total N-glycans. In contrast, human cell-derived IgG exhibits 30-40% A2F occupancy at Asn297 [5]. This heterogeneity directly impacts drug efficacy, as demonstrated by:
Table 3: A2F Glycosylation Traits Across Expression Systems
Expression System | Core Fucosylation | Bisecting GlcNAc | Sialylation Pattern | Therapeutic Relevance |
---|---|---|---|---|
CHO Cells | High (≥90%) | Low (≤5%) | α2-3 dominant | Reduced ADCC; shorter half-life |
Human HEK293 | Moderate (60-70%) | High (20-30%) | α2-6 dominant | Enhanced effector functions |
Yeast (Glycoengineered) | Absent | Absent | Variable | Reduced immunogenicity potential |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: